Necrostatin-34

Overview

Description

Necrostatin-34 is a useful research compound. Its molecular formula is C18H16N4O2S2 and its molecular weight is 384.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Necrostatin-1 (Nec-1) and Related Analogs in Disease Models : Nec-1, closely related to Nec-34, is a RIP1-targeted inhibitor of necroptosis and shows potential in various diseases, including inflammatory diseases, cardiovascular diseases, and neurological diseases. Its ability to inhibit the necroptosis signaling pathway suggests its application in alleviating disease development or improving prognosis. Nec-1 analogs, such as Nec-1 inactive (Nec-1i) and Nec-1 stable (Nec-1s), have been studied for their specificity and activity in experimental disease models (Cao & Mu, 2020); (Takahashi et al., 2012).

Neuroprotective Effects in Neonatal Hypoxia-Ischemia (HI) : Nec-1 has shown neuroprotective effects in the developing brain, specifically in models of severe neonatal brain injury. It reduces necrotic cell death and increases apoptotic cell death, suggesting its therapeutic potential for neonatal HI (Northington et al., 2011).

Mechanism of RIPK1 Inhibition : Nec-34 inhibits RIPK1 kinase with a distinct mechanism compared to other known RIPK1 inhibitors. It stabilizes RIPK1 kinase in an inactive conformation, offering a new strategy to target RIPK1 kinase and suggesting the potential for combinatorial therapy in RIPK1-mediated diseases (Meng et al., 2021).

Application in Acute Myocardial Infarction : Nec-1 has been shown to decrease cell death and reduce infarct size in rodent models of ischaemia/reperfusion (I/R) injury. Its effects in a porcine I/R model indicate feasibility and efficacy in larger animal models relevant to human disease (Koudstaal et al., 2015).

Reduction of Histopathology and Functional Outcome Improvement After Traumatic Brain Injury : In mouse models, Nec-1 has reduced histopathology and improved functional outcomes, suggesting its role in managing cellular necrosis and inflammation after traumatic brain injury (You et al., 2008).

Mitochondrial Function Post-Spinal Cord Injury : Nec-1 improves mitochondrial functions in the injured spinal cord by reducing elevated Ca2+ concentration in mitochondria, preserving mitochondrial membrane potential, and promoting mitochondrial biogenesis (Wang et al., 2015).

properties

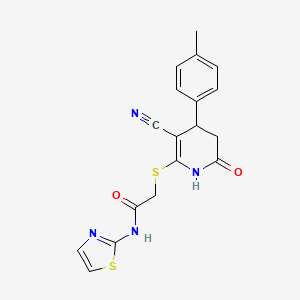

IUPAC Name |

2-[[5-cyano-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2S2/c1-11-2-4-12(5-3-11)13-8-15(23)21-17(14(13)9-19)26-10-16(24)22-18-20-6-7-25-18/h2-7,13H,8,10H2,1H3,(H,21,23)(H,20,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOQIRQHGJVGIEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

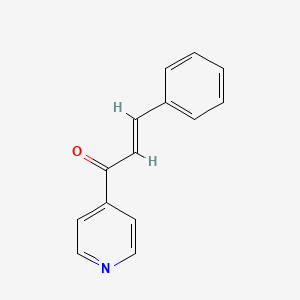

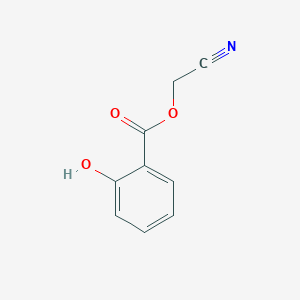

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-hydroxy-N'-[(E)-pyridin-3-ylmethylidene]benzohydrazide](/img/structure/B7776670.png)

![3-hydroxy-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B7776676.png)

![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-[(2,6-dimethylpiperidinium-1-yl)methyl]-4-oxo-4H-chromen-7-olate](/img/structure/B7776702.png)

![2-[[(7E)-3-cyano-4-(furan-2-yl)-7-(furan-2-ylmethylidene)-5,6-dihydrocyclopenta[b]pyridin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B7776762.png)

![Dicyano[3-cyano-6-cyclopropyl-6-hydroxy-5-(2-methylpyridinium-1-yl)-4-(4-nitrophenyl)-1,4,5,6-tetrahydropyridin-2-yl]methanide](/img/structure/B7776770.png)